molecular formula C19H15N5O B2600742 5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene CAS No. 1421458-46-9

5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene

Cat. No.: B2600742
CAS No.: 1421458-46-9
M. Wt: 329.363
InChI Key: YWSAFWJIRGVBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6400^{2,6}]dodeca-1(8),6,9,11-tetraene is a complex organic compound with a unique structure that combines pyrrole, pyridine, and triazatricyclo moieties

Scientific Research Applications

5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyridine and pyrrole intermediates, followed by their coupling and subsequent cyclization to form the triazatricyclo structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene apart is its triazatricyclo structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-pyrrol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c25-18(16-13-14(7-8-20-16)22-9-3-4-10-22)24-12-11-23-17-6-2-1-5-15(17)21-19(23)24/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSAFWJIRGVBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=NC=CC(=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.